molecular formula C7H7BFNO3 B1522069 (4-Carbamoyl-2-fluorophenyl)boronic acid CAS No. 874289-22-2

(4-Carbamoyl-2-fluorophenyl)boronic acid

Cat. No. B1522069
CAS RN: 874289-22-2
M. Wt: 182.95 g/mol
InChI Key: AHUCXBQJEJTERU-UHFFFAOYSA-N
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Description

“(4-Carbamoyl-2-fluorophenyl)boronic acid” is a chemical compound with the CAS Number: 874288-06-9 . It has a molecular weight of 259.04 and its IUPAC name is 4-[(2-fluoroanilino)carbonyl]phenylboronic acid . It is typically stored in an inert atmosphere at 2-8°C .


Synthesis Analysis

The synthesis of boronic acids, such as “(4-Carbamoyl-2-fluorophenyl)boronic acid”, is often achieved through Suzuki–Miyaura coupling . This is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .


Molecular Structure Analysis

The molecular structure of “(4-Carbamoyl-2-fluorophenyl)boronic acid” can be represented by the formula C13H11BFNO3 . Its average mass is 259.041 Da and its monoisotopic mass is 259.081604 Da .


Chemical Reactions Analysis

Boron reagents like “(4-Carbamoyl-2-fluorophenyl)boronic acid” are often used in Suzuki–Miyaura coupling reactions . This involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

“(4-Carbamoyl-2-fluorophenyl)boronic acid” has a density of 1.3±0.1 g/cm³ . Its index of refraction is 1.606 and it has a molar refractivity of 66.5±0.4 cm³ . It has 4 hydrogen bond acceptors, 3 hydrogen bond donors, and 3 freely rotating bonds .

Scientific Research Applications

Coupling Reactions

(4-Carbamoyl-2-fluorophenyl)boronic acid: may be used as a reactant in various coupling reactions. Similar boronic acids are known to participate in Suzuki coupling, which is a type of cross-coupling reaction used to synthesize biaryl compounds. This process often involves microwave activation and catalysts like triton B .

Biological Activity

Compounds derived from boronic acids have been explored for their biological activity. For instance, they can be transformed into novel biologically active terphenyls, which may have potential applications in drug development .

Sensing Applications

Boronic acids have unique interactions with diols and strong Lewis bases such as fluoride or cyanide anions. These interactions make them useful in sensing applications for detecting various substances .

Drug Design and Delivery

Phenylboronic acids and their esters are considered valuable in the design of new drugs and drug delivery systems. They are particularly noted as boron-carriers suitable for neutron capture therapy, although they are only marginally stable in water .

Synthesis of Liquid Crystalline Compounds

Related fluorophenylboronic acids have been used to synthesize novel liquid crystalline compounds, such as fluorobiphenylcyclohexenes and difluoroterphenyls, which could suggest similar applications for (4-Carbamoyl-2-fluorophenyl)boronic acid .

Leukotriene B4 Receptor Agonists

Another potential application could be in the synthesis of o-phenylphenols, which have been identified as potent leukotriene B4 receptor agonists. This suggests a role in anti-inflammatory drug development .

Safety And Hazards

“(4-Carbamoyl-2-fluorophenyl)boronic acid” is classified under GHS07 . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and avoiding contact with skin and eyes .

properties

IUPAC Name

(4-carbamoyl-2-fluorophenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BFNO3/c9-6-3-4(7(10)11)1-2-5(6)8(12)13/h1-3,12-13H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHUCXBQJEJTERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)C(=O)N)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80660308
Record name (4-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Carbamoyl-2-fluorophenyl)boronic acid

CAS RN

874289-22-2
Record name (4-Carbamoyl-2-fluorophenyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80660308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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